molecular formula C17H18Cl2N2O2 B5722476 3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione

3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione

Cat. No.: B5722476
M. Wt: 353.2 g/mol
InChI Key: MEQIKCRNQRNWLW-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with chloro, chlorophenyl, and cycloheptylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrrole ring through the condensation of a diketone with an amine, followed by chlorination and subsequent substitution reactions to introduce the chlorophenyl and cycloheptylamino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2-chlorophenyl)-4-(cyclohexylamino)pyrrole-2,5-dione
  • 3-Chloro-1-(2-chlorophenyl)-4-(cyclopentylamino)pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione is unique due to the presence of the cycloheptylamino group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c18-12-9-5-6-10-13(12)21-16(22)14(19)15(17(21)23)20-11-7-3-1-2-4-8-11/h5-6,9-11,20H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQIKCRNQRNWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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